molecular formula C11H12N2O6 B1266561 Tert-butyl 3,5-dinitrobenzoate CAS No. 5342-97-2

Tert-butyl 3,5-dinitrobenzoate

Cat. No. B1266561
CAS RN: 5342-97-2
M. Wt: 268.22 g/mol
InChI Key: JETCTPYQTQUQPA-UHFFFAOYSA-N
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Description

Tert-butyl 3,5-dinitrobenzoate (TBDNB) is an organic compound with the chemical formula C9H12N2O6 and a molecular weight of 244.19 g/mol. It is a white crystalline solid that is soluble in ethanol, methanol, and acetic acid, and is insoluble in water. TBDNB is a nitroaromatic compound that is used as a reagent in organic synthesis and as a biochemical research tool. It is a versatile compound that can be used for a variety of applications, such as the synthesis of nitroaromatic compounds, the preparation of nitroalkenes, and as a biochemical research tool.

Scientific Research Applications

Organic Nonlinear Optical Materials

Tert-butyl 3,5-dinitrobenzoate: has potential applications in the field of organic nonlinear optical (NLO) materials. These materials are crucial for optoelectronics, optical frequency conversion, THz generation, integrated optics, and photonics . The presence of the nitro functional group in this compound contributes to its reactivity, which is essential for the development of materials with enhanced second-order optical nonlinearities.

Drug Synthesis Intermediary

In pharmaceutical research, Tert-butyl 3,5-dinitrobenzoate serves as an intermediate in the synthesis of various drugs . Its reactive nitro groups can participate in electrophilic substitution reactions, which are a cornerstone in the construction of complex drug molecules.

Dye Preparation

The compound is also used in the preparation of dyes. The nitro groups in Tert-butyl 3,5-dinitrobenzoate can undergo aromatic amine reactions, which are often employed in the synthesis of dye molecules that exhibit specific color properties .

Crystal Growth for Electronics

Tert-butyl 3,5-dinitrobenzoate: is used in the growth of single crystals like benzimidazolium 3,5-dinitrobenzoate (BDB), which are significant for the fabrication of electronic devices . These crystals are studied for their optical, dielectric, and mechanical properties, which are vital for the development of electronic components.

Photoconductivity Studies

The photo response property of crystals grown from Tert-butyl 3,5-dinitrobenzoate is a subject of research due to its applications in photoconductivity studies . Understanding the charge transport mechanism in these crystals can lead to advancements in photovoltaic technologies and light-sensitive devices.

Laser Damage Threshold Analysis

The laser damage threshold of materials derived from Tert-butyl 3,5-dinitrobenzoate is another area of interest. This property is crucial for materials used in laser optics and helps determine their suitability for high-intensity laser applications .

Nonlinear Optical Efficiency

The compound’s ability to form crystals with nonlinear optical properties makes it a candidate for studying third-order nonlinear parameters. This is important for the development of materials used in high-speed optical switches and modulators .

Supramolecular Chemistry

Tert-butyl 3,5-dinitrobenzoate: plays a role in the design of supramolecular arrays due to its ability to form hydrogen bonds and other non-covalent interactions. These properties are exploited in the self-assembly of molecular units and crystal design, which are fundamental in supramolecular chemistry .

properties

IUPAC Name

tert-butyl 3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c1-11(2,3)19-10(14)7-4-8(12(15)16)6-9(5-7)13(17)18/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETCTPYQTQUQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277720
Record name tert-butyl 3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3,5-dinitrobenzoate

CAS RN

5342-97-2
Record name 1,1-Dimethylethyl 3,5-dinitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5342-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 3686
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005342972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5342-97-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-butyl 3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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